molecular formula C15H23NO3 B14844538 2-Tert-butoxy-5-cyclopropoxy-3-isopropoxypyridine

2-Tert-butoxy-5-cyclopropoxy-3-isopropoxypyridine

Cat. No.: B14844538
M. Wt: 265.35 g/mol
InChI Key: LHLZMYLCXAJKMB-UHFFFAOYSA-N
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Description

2-Tert-butoxy-5-cyclopropoxy-3-isopropoxypyridine is a chemical compound with the molecular formula C15H23NO3. It contains a pyridine ring substituted with tert-butoxy, cyclopropoxy, and isopropoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butoxy-5-cyclopropoxy-3-isopropoxypyridine typically involves multiple steps, starting from commercially available precursors. The process may include the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of condensation reactions involving suitable starting materials.

    Introduction of Substituents: The tert-butoxy, cyclopropoxy, and isopropoxy groups are introduced through nucleophilic substitution reactions. These reactions often require specific reagents and catalysts to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butoxy-5-cyclopropoxy-3-isopropoxypyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Tert-butoxy-5-cyclopropoxy-3-isopropoxypyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Tert-butoxy-5-cyclopropoxy-3-isopropoxypyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-Tert-butoxy-3-cyclopropoxy-5-isopropoxypyridine: Similar structure but different substitution pattern.

    2-Tert-butoxy-5-cyclopropoxy-4-isopropoxypyridine: Another isomer with a different position of the isopropoxy group.

Uniqueness

2-Tert-butoxy-5-cyclopropoxy-3-isopropoxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

5-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]-3-propan-2-yloxypyridine

InChI

InChI=1S/C15H23NO3/c1-10(2)17-13-8-12(18-11-6-7-11)9-16-14(13)19-15(3,4)5/h8-11H,6-7H2,1-5H3

InChI Key

LHLZMYLCXAJKMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(N=CC(=C1)OC2CC2)OC(C)(C)C

Origin of Product

United States

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